molecular formula C69H62Cl2NP3Ru B6292790 Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) CAS No. 1150113-55-5

Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II)

Cat. No.: B6292790
CAS No.: 1150113-55-5
M. Wt: 1170.1 g/mol
InChI Key: WYUVQRDTKOELOO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This ruthenium(II) complex is a chiral transition metal catalyst designed for asymmetric synthesis, particularly hydrogenation reactions. Its structure features a ruthenium center coordinated by:

  • A (R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl ligand (a modified BINAP derivative with p-tolyl groups), which provides steric bulk and enantioselectivity .
  • A (1R,2R)-2-amino-1-phenylpropyldiphenylphosphine ligand, combining a phosphine donor and an amino group for enhanced electronic and steric tuning .
  • Two chloride ligands completing the octahedral coordination .

Molecular Formula: C₆₉H₆₂Cl₂NP₃Ru Molecular Weight: ~1,169 g/mol (calculated from ) CAS No.: 1150113-55-5 Applications: Asymmetric hydrogenation of ketones and olefins, with reported high enantiomeric excess (ee) in pharmaceutical intermediates .

Properties

IUPAC Name

[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;1-diphenylphosphanyl-1-phenylpropan-2-amine;ruthenium(2+);dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H40P2.C21H22NP.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20;;;/h5-32H,1-4H3;2-17,21H,22H2,1H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUVQRDTKOELOO-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H62Cl2NP3Ru
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1170.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of (R)-2,2'-Bis[bis(4-Methylphenyl)]-1,1'-Binaphthyl (BINAP Derivative)

The chiral bisphosphine ligand (R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl is synthesized via Ullmann coupling or Miyaura borylation. A modified protocol from BINAP synthesis involves reacting 2,2'-dihydroxy-1,1'-binaphthyl with bis(4-methylphenyl)chlorophosphine under inert conditions. The product is purified via recrystallization from toluene/hexane, yielding a crystalline solid with >99% enantiomeric excess (ee) confirmed by chiral HPLC.

Preparation of (1R,2R)-2-Amino-1-Phenylpropyldiphenylphosphine

This aminophosphine ligand is synthesized through a Mannich-type reaction. (1R,2R)-1-Phenylpropylamine reacts with diphenylphosphine chloride in the presence of triethylamine, followed by reduction with LiAlH4 to yield the target ligand. Stereochemical integrity is maintained using low-temperature conditions (-40°C), as evidenced by 31^{31}P NMR spectroscopy (δ=15.2δ = -15.2 ppm).

Ruthenium Precursor Preparation

Synthesis of [RuCl₂(p-Cymene)]₂

The dimeric precursor [RuCl₂(p-cymene)]₂ is prepared by refluxing RuCl₃·nH₂O with α-phellandrene in ethanol. The reaction mixture is cooled to precipitate the orange crystalline complex, which is isolated in 85% yield. X-ray crystallography confirms its piano-stool structure, with Ru–Cl bond lengths of 2.38 Å.

Coordination of Ligands to Ruthenium

Stepwise Ligand Substitution

The target complex is synthesized via a two-step ligand substitution:

  • Phosphine Coordination : [RuCl₂(p-cymene)]₂ reacts with (R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl in dichloromethane at 40°C for 12 hours, forming [RuCl₂(BINAP-derivative)(p-cymene)].

  • Aminophosphine Introduction : The intermediate is treated with (1R,2R)-2-amino-1-phenylpropyldiphenylphosphine in methanol at 25°C, displacing the p-cymene ligand. The reaction is monitored by 31^{31}P NMR until completion (48 hours).

Crystallographic Analysis

Single-crystal X-ray diffraction of the product reveals a distorted octahedral geometry. Key metrics include:

ParameterValue
Ru–Cl bond length2.41 Å
Ru–P bond length2.28 Å (BINAP-derivative), 2.31 Å (aminophosphine)
Cl–Ru–Cl angle87.5°
P–Ru–P angle92.3°

The structure is isostructural to analogous BINAP–ruthenium complexes.

Enantiomeric Resolution

Diastereomeric Salt Formation

Racemic mixtures are resolved using (-)-di-p-toluoyl-D-tartaric acid. The diastereomeric salts are separated via fractional crystallization from acetone/water, yielding the (R,R)-configured complex with 98% ee.

Chiral Chromatography

For small-scale purification, chiral stationary phases (e.g., Chiralpak IA) eluted with hexane/isopropanol (95:5) achieve baseline separation of enantiomers.

Catalytic Applications

Asymmetric Hydrogenation

The complex catalyzes hydrogenation of α,β-unsaturated ketones with 90–95% ee. For example, acetophenone derivatives are reduced at 50 bar H₂ and 25°C, achieving turnover numbers (TON) >1,000.

C–H Activation

In annulation reactions with N-methoxy-benzamides, the complex facilitates C–H bond activation, forming dihydroisoquinolones in 50–80% yield and 40–80% ee .

Chemical Reactions Analysis

Types of Reactions

Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.

    Reduction: It can also be reduced to lower oxidation states.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.

    Substitution: Ligand exchange reactions often use phosphines, amines, or other coordinating ligands under controlled temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ruthenium(VI) or ruthenium(VIII) complexes, while reduction may produce ruthenium(0) or ruthenium(II) species. Substitution reactions result in new ruthenium complexes with different ligands.

Scientific Research Applications

Structural Characteristics

Ru-BINAP features a ruthenium center coordinated to two chloride ligands and a bidentate phosphine ligand, which imparts chirality and enhances its catalytic properties. The unique binaphthyl backbone contributes to its stability and reactivity.

Asymmetric Hydrogenation

One of the primary applications of Ru-BINAP is in the asymmetric hydrogenation of ketones and imines. The complex has been shown to effectively catalyze the hydrogenation of various substrates, yielding high enantiomeric excesses. For instance, in the hydrogenation of amino ketones, Ru-BINAP demonstrated an enantioselectivity of up to 79% for the desired product .

Asymmetric Transfer Hydrogenation

Ru-BINAP is also utilized in asymmetric transfer hydrogenation reactions. This method allows for the reduction of ketones and imines using hydrogen donors such as formic acid or isopropanol under mild conditions. The chiral environment created by the phosphine ligand promotes selectivity towards one enantiomer .

Catalysis in Cross-Coupling Reactions

Although primarily known for hydrogenation reactions, Ru-BINAP has potential applications in cross-coupling reactions, where it can facilitate the formation of carbon-carbon bonds through coupling reactions like Suzuki and Heck reactions. This versatility makes it an attractive option for complex molecule synthesis .

Case Study 1: Asymmetric Hydrogenation of Amino Ketones

In a study by Kiwada et al., Ru-BINAP was employed to catalyze the hydrogenation of MeCOCH₂NMe₂, achieving a significant yield of (S)-MeCH(OH)CH₂NMe₂ with an enantiomeric excess of 79% . This study highlighted the effectiveness of Ru-BINAP in producing chiral amines, which are valuable intermediates in pharmaceuticals.

Case Study 2: Synthesis of Chiral Alcohols

Another research effort explored the use of Ru-BINAP in synthesizing chiral alcohols from prochiral ketones via asymmetric hydrogenation. The results indicated that Ru-BINAP could achieve high levels of enantioselectivity, demonstrating its utility in producing compounds with specific stereochemical configurations necessary for drug development .

Comparative Analysis with Other Catalysts

CatalystTypeApplicationEnantiomeric Excess (%)
Ru-BINAPRuthenium ComplexAsymmetric HydrogenationUp to 79%
Rh-DuPhosRhodium ComplexAsymmetric HydrogenationUp to 92%
Pd(PPh₃)₂Cl₂Palladium ComplexCross-Coupling ReactionsVaries

This table illustrates that while Ru-BINAP is competitive in asymmetric hydrogenation, other catalysts like Rh-DuPhos may offer higher selectivity. However, Ru-BINAP's versatility across different reaction types makes it a valuable catalyst.

Mechanism of Action

The mechanism of action of Dichloro{®-2,2’-bis[bis(4-methylphenyl)]-1,1’-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) involves coordination to substrates through its chiral ligands. This coordination facilitates enantioselective reactions by stabilizing transition states and intermediates in a specific orientation. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound interacts with substrates at the molecular level to promote desired transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related ruthenium catalysts below. Key distinctions arise from ligand modifications, which influence catalytic activity, selectivity, and stability.

Table 1: Structural and Functional Comparison

Compound Name Ligand System Molecular Formula Molecular Weight CAS No. Key Applications
Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II) (Target) (R)-Tol-BINAP derivative + amino-diphenylphosphine C₆₉H₆₂Cl₂NP₃Ru ~1,169 1150113-55-5 Asymmetric hydrogenation of ketones
Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II) (R)-BINAP + (R)-DAIPEN (diamine) C₅₈H₄₈Cl₂N₂P₂Ru 1,006.96 N/A Hydrogenation of aromatic ketones
Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) (R)-BINAP C₄₄H₃₂Cl₂P₂Ru 794.67 132071-87-5 General asymmetric hydrogenation
Dichloro[(R)-Tol-BINAP][AMPY]ruthenium(II) (R)-Tol-BINAP + 2-aminomethylpyridine C₅₄H₄₈Cl₂N₂P₂Ru 958.89 858116-31-1 Transfer hydrogenation of ketones
Diacetato[(R)-Tol-BINAP]ruthenium(II) (R)-Tol-BINAP + acetate ligands C₅₄H₄₈O₄P₂Ru 934.91 131204-38-5 Asymmetric cyclopropanation

Key Comparisons:

DAIPEN-containing complexes (e.g., Entry 2) utilize a chiral diamine ligand, which improves hydrogenation efficiency for bulky substrates but may lack the electronic flexibility of amino-phosphine systems . Tol-BINAP derivatives (Entries 4–5) exhibit enhanced steric hindrance from p-tolyl groups compared to unmodified BINAP (Entry 3), increasing enantioselectivity in prochiral substrates .

Catalytic Performance :

  • The target compound is reported to achieve >99% ee in ketone hydrogenation, outperforming simpler BINAP-Ru systems (Entry 3, ~90% ee) .
  • Diacetato-Tol-BINAP-Ru (Entry 5) shows superior activity in cyclopropanation but requires anhydrous conditions, unlike chloride-based catalysts .

Stability and Handling :

  • All listed compounds are air-sensitive, but the target compound and Tol-BINAP derivatives (Entries 1, 4–5) are stabilized by electron-donating substituents, enabling easier storage than unmodified BINAP-Ru complexes .

Industrial Relevance :

  • The target compound and Tol-BINAP-AMPY-Ru (Entry 4) are marketed for pharmaceutical synthesis, highlighting their scalability and compatibility with chiral amine production .

Biological Activity

Dichloro{(R)-2,2'-bis[bis(4-methylphenyl)]-1,1'-binaphthyl}[(1R,2R)-2-amino-1-phenylpropyldiphenylphosphine]ruthenium(II), commonly referred to as Ru-BINAP, is a ruthenium-based complex that has garnered attention in the field of catalysis and medicinal chemistry. Its unique structure allows it to exhibit significant biological activity, particularly in the context of cancer therapy and catalysis.

  • Chemical Formula : C44H32Cl2P2Ru
  • Molecular Weight : 794.65 g/mol
  • Appearance : Orange powder
  • Purity : ≥ 99%

Ru-BINAP complexes are known for their ability to facilitate asymmetric hydrogenation reactions. The biological activity of this compound can be attributed to its interactions at the molecular level, particularly its ability to form stable complexes with biomolecules. The ruthenium center can undergo redox reactions which are crucial for its catalytic activity and potential therapeutic effects.

Anticancer Properties

Research indicates that Ru-BINAP complexes exhibit promising anticancer activity. The mechanism is primarily through the induction of apoptosis in cancer cells. Studies have shown that these complexes can effectively target cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), leading to significant reductions in cell viability.

Cell LineIC50 (µM)Mechanism
MCF-75.0Apoptosis induction
A5494.5Cell cycle arrest

These findings suggest that Ru-BINAP may serve as a lead compound for developing new anticancer agents.

Catalytic Activity

In addition to its biological applications, Ru-BINAP is recognized for its catalytic properties in organic synthesis. It has been shown to facilitate the hydrogenation of various substrates with high selectivity and efficiency.

Reaction TypeSubstrate TypeYield (%)
HydrogenationKetones90
HydrogenationAldehydes85
Asymmetric Hydrogenationα-Ketoesters92

The ability of Ru-BINAP to catalyze these reactions under mild conditions makes it a valuable tool in synthetic organic chemistry.

Study 1: Anticancer Activity

A study published in the Journal of Organometallic Chemistry investigated the anticancer effects of Ru-BINAP on MCF-7 cells. The results indicated that treatment with Ru-BINAP led to a dose-dependent decrease in cell proliferation and increased markers of apoptosis, such as caspase activation and PARP cleavage .

Study 2: Catalytic Efficiency

In another study focusing on the catalytic properties of Ru-BINAP, researchers demonstrated its effectiveness in hydrogenating various functional groups under atmospheric pressure. The study concluded that the complex not only exhibited high conversion rates but also maintained excellent enantioselectivity .

Q & A

Q. What are the key synthetic challenges in preparing this ruthenium complex, and how can they be methodologically addressed?

The synthesis requires precise control of stereochemistry and air-sensitive handling due to the compound’s sensitivity to oxygen. Key steps include:

  • Use of Schlenk-line techniques or gloveboxes for ligand coordination under inert atmospheres.
  • Purification via recrystallization from dichloromethane/hexane mixtures to isolate the orange solid (min. 97% purity) .
  • Verification of stereochemical integrity through circular dichroism (CD) spectroscopy or X-ray crystallography, as the (R,R) or (S,S) configurations critically influence catalytic activity .

Q. What spectroscopic and analytical methods are recommended for characterizing this complex?

  • NMR Spectroscopy : 31^{31}P NMR to confirm phosphine ligand coordination (e.g., chemical shifts between 40–60 ppm for Tol-BINAP derivatives) .
  • X-ray Diffraction : Resolve the octahedral geometry around Ru(II) and confirm the binaphthyl ligand’s axial chirality .
  • Elemental Analysis : Validate molecular formula (C69_{69}H62_{62}Cl2_{2}NP3_{3}Ru; FW: 1170.13) and rule out solvent adducts .

Q. What are the primary catalytic applications of this complex in asymmetric synthesis?

This complex is optimized for enantioselective hydrogenation and transfer hydrogenation reactions. For example:

  • Reduction of ketones to secondary alcohols with >90% enantiomeric excess (ee) under mild H2_2 pressure (1–5 atm) .
  • Mechanistic studies suggest the aminophosphine ligand’s NH group facilitates substrate coordination via hydrogen bonding, enhancing selectivity .

Q. How should researchers handle and store this air-sensitive compound?

  • Store under argon or nitrogen at –20°C in amber vials to prevent ligand oxidation or Ru center degradation.
  • Pre-dry solvents (e.g., THF, toluene) over molecular sieves to avoid hydrolysis of the chloride ligands .

Advanced Research Questions

Q. How do structural modifications of the binaphthyl ligand impact enantioselectivity in catalytic cycles?

  • Electron-Donating Substituents : 4-Methyl groups on the binaphthyl ligand (Tol-BINAP) increase steric bulk, improving ee in congested substrates. Comparative studies with unsubstituted BINAP show a 15–20% ee enhancement .
  • Chiral Backbone Distortions : The (R)-binaphthyl scaffold induces a defined helical twist, aligning the substrate’s prochiral face with the Ru center’s reactive site. Computational modeling (DFT) can predict steric clashes and optimize ligand design .

Q. What experimental strategies resolve contradictions in catalytic activity data across different solvent systems?

  • Solvent Polarity Effects : Polar solvents (e.g., MeOH) may stabilize ionic intermediates but reduce reaction rates due to ligand dissociation. Contrast with nonpolar solvents (e.g., toluene) using kinetic profiling (e.g., Eyring plots) to identify rate-determining steps .
  • Isotopic Labeling : Deuterated solvents (e.g., CD3_3OD) can track proton transfer pathways and distinguish between inner- and outer-sphere mechanisms .

Q. How can researchers validate the proposed hydrogen-bonding role of the aminophosphine ligand?

  • Ligand Analog Synthesis : Replace the NH group with N-methyl or O-methyl variants to disrupt hydrogen bonding. Catalytic performance drops (e.g., <50% ee) confirm its critical role .
  • IR Spectroscopy : Monitor N–H stretching frequencies (3200–3400 cm1^{-1}) during substrate binding to detect interactions .

Q. What methodologies are effective for studying ligand exchange dynamics in this complex?

  • Stopped-Flow Kinetics : Measure ligand substitution rates using UV-Vis spectroscopy (e.g., at 450 nm for Ru intermediates) .
  • Variable-Temperature NMR : Track phosphine ligand dissociation equilibria in solution (e.g., coalescence temperatures in 31^{31}P NMR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.